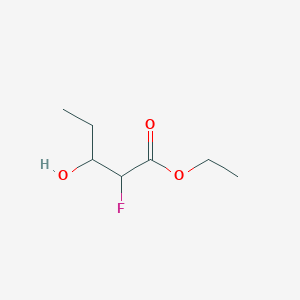










|
REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH:6](Br)[F:7])(=O)[CH3:2].[CH2:9]1C[O:12][CH2:11][CH2:10]1.C(OCC(Br)F)(=[O:16])C.C(=O)CC.C1COCC1.C(=O)CC.C(OC(C)C)(C)C>O>[F:7][CH:6]([CH:11]([OH:12])[CH2:10][CH3:9])[C:5]([O:4][CH2:1][CH3:2])=[O:16] |f:0.1,3.4|
|


|
Name
|
bromofluoroethyl acetate THF
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC(F)Br.C1CCOC1
|
|
Name
|
bromofluoroethyl acetate
|
|
Quantity
|
253.6 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC(F)Br
|
|
Name
|
propionaldehyde THF
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)=O.C1CCOC1
|
|
Name
|
|
|
Quantity
|
305.8 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
by stirring for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After a 500 mL reaction vessel which
|
|
Type
|
CUSTOM
|
|
Details
|
had been sufficiently dried inside by vacuum
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
|
Type
|
CUSTOM
|
|
Details
|
placed in an ice bath
|
|
Type
|
ADDITION
|
|
Details
|
24.2 g (370 mmol/1.5 equivalent) of activated metal zinc and 300 mL of THF (dehydrated) were added into the reaction vessel
|
|
Type
|
ADDITION
|
|
Details
|
After the dropwise addition
|
|
Type
|
CUSTOM
|
|
Details
|
was elevated to the room temperature
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 60 min at a room temperature
|
|
Duration
|
60 min
|
|
Type
|
CUSTOM
|
|
Details
|
two-layer separation
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer thus obtained
|
|
Type
|
WASH
|
|
Details
|
was washed with diluted hydrochloric acid and water
|
|
Type
|
FILTRATION
|
|
Details
|
followed by filtration
|
|
Type
|
DISTILLATION
|
|
Details
|
Then diisopropyl ether was distilled off
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(=O)OCC)C(CC)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35.4 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 85% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |